molecular formula C6H14NO5P B1294740 3-(Dimethylphosphono)-N-methylolpropionamide CAS No. 20120-33-6

3-(Dimethylphosphono)-N-methylolpropionamide

Cat. No.: B1294740
CAS No.: 20120-33-6
M. Wt: 211.15 g/mol
InChI Key: MCONGYNHPPCHSD-UHFFFAOYSA-N
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Description

3-(Dimethylphosphono)-N-methylolpropionamide is a chemical compound known for its applications in various fields, including flame retardancy and textile finishing. It contains phosphorus and nitrogen, which contribute to its unique properties and functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylphosphono)-N-methylolpropionamide typically involves the reaction of 3-(dimethylphosphono)propionamide with formaldehyde under acidic conditions. This process results in the formation of the N-methylol derivative. The reaction conditions often include the use of strong acids to facilitate the reaction and the removal of water and excess formaldehyde under reduced pressure .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylphosphono)-N-methylolpropionamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding phosphine oxide.

    Substitution: The compound can participate in substitution reactions, where the methylol group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles, including amines and alcohols, can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Phosphonic acid derivatives.

    Reduction: Phosphine oxide derivatives.

    Substitution: Various substituted phosphono derivatives.

Scientific Research Applications

3-(Dimethylphosphono)-N-methylolpropionamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.

    Biology: Studied for its potential use in modifying biomolecules and as a flame retardant in biological materials.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in medical textiles.

    Industry: Widely used in the textile industry for flame retardant finishes on fabrics.

Mechanism of Action

The mechanism of action of 3-(Dimethylphosphono)-N-methylolpropionamide involves its ability to form stable bonds with various substrates. The presence of phosphorus and nitrogen allows it to interact with different molecular targets, enhancing its flame retardant properties. The compound promotes the formation of a char layer and releases noncombustible volatiles, which help in reducing flammability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Dimethylphosphono)-N-methylolpropionamide is unique due to its specific combination of phosphorus and nitrogen, which provides superior flame retardant properties compared to other similar compounds. Its ability to form stable bonds and interact with various substrates makes it a versatile compound in different applications.

Properties

IUPAC Name

3-dimethoxyphosphoryl-N-(hydroxymethyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14NO5P/c1-11-13(10,12-2)4-3-6(9)7-5-8/h8H,3-5H2,1-2H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCONGYNHPPCHSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(CCC(=O)NCO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9040215
Record name Dimethyl (3-((hydroxymethyl)amino)-3-oxopropyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9040215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Phosphonic acid, P-[3-[(hydroxymethyl)amino]-3-oxopropyl]-, dimethyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

20120-33-6
Record name Dimethyl P-[3-[(hydroxymethyl)amino]-3-oxopropyl]phosphonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20120-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrovatex CP
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020120336
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphonic acid, P-[3-[(hydroxymethyl)amino]-3-oxopropyl]-, dimethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dimethyl (3-((hydroxymethyl)amino)-3-oxopropyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9040215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl [3-[(hydroxymethyl)amino]-3-oxopropyl]phosphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.557
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DIMETHYL N-HYDROXYMETHYLCARBAMOYLETHYLPHOSPHONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 3-(Dimethylphosphono)-N-methylolpropionamide interact with cellulose to impart flame retardant properties?

A1: this compound, often referred to by its commercial name Pyrovatex, functions as a flame retardant for cellulose through phosphorylation. [] When exposed to heat, the phosphorus within the compound chemically reacts with cellulose. This phosphorylation process forms a char layer on the cellulose surface, acting as a protective barrier. This char layer inhibits further cellulose degradation, reduces the release of flammable volatile gases, and limits the heat generated during combustion, thereby hindering flame propagation. [] The presence of nitrogen in the this compound structure further enhances its flame-retardant efficiency due to the phosphorus-nitrogen synergism. []

Q2: Can you describe a specific application of this compound in improving the flame retardancy of cellulosic fabrics?

A2: Research demonstrates the effective application of this compound in treating Lyocell fibers to enhance flame retardancy. [] In this study, researchers used hexamethylolmelamine as a cross-linking agent to graft this compound onto the Lyocell fibers. This post-treatment process successfully increased the Limiting Oxygen Index (LOI) of the fibers, a key indicator of flame retardancy. The study highlighted the impact of processing conditions, such as concentration, microwave treatment time, and baking temperature, on both the mechanical properties and phosphorus content of the treated fibers. []

Q3: Are there alternative methods for applying this compound to cotton fabrics for flame retardancy?

A3: Research indicates the use of a blocked isocyanate in conjunction with this compound to develop an eco-friendly, less toxic, and washing-durable flame-retardant finishing for cotton fabrics. [] This approach highlights the ongoing exploration of alternative methods and formulations to enhance the application and performance of this compound in textile treatments. []

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